molecular formula C19H28N2O4 B12228193 4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12228193
M. Wt: 348.4 g/mol
InChI Key: WHGCCBHUGXXBKL-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethoxybenzyl chloride, which is then reacted with morpholine to form the intermediate. This intermediate is subsequently reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl]pyrrolidine
  • **4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl]piperazine

Uniqueness

Compared to similar compounds, 4-[(3,5-Dimethoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine offers unique structural features that may enhance its binding affinity and specificity for certain molecular targets. Its combination of the morpholine and piperidine rings, along with the 3,5-dimethoxyphenylmethyl group, provides a distinct chemical profile that can be advantageous in various applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H28N2O4/c1-23-16-10-15(11-17(12-16)24-2)13-20-8-9-25-18(14-20)19(22)21-6-4-3-5-7-21/h10-12,18H,3-9,13-14H2,1-2H3

InChI Key

WHGCCBHUGXXBKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCCC3)OC

Origin of Product

United States

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